3,5-DIMETHYLPHENYL 2-METHYLPROPYL CARBONATE
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Overview
Description
3,5-DIMETHYLPHENYL 2-METHYLPROPYL CARBONATE: is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.2802 . This compound is characterized by the presence of a carbonic acid ester group attached to an isobutyl group and a 3,5-dimethylphenyl group. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, isobutyl 3,5-dimethylphenyl ester typically involves the esterification of carbonic acid with isobutyl alcohol and 3,5-dimethylphenol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature range of 60-80°C and continuous removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-DIMETHYLPHENYL 2-METHYLPROPYL CARBONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Chemistry: In chemistry, carbonic acid, isobutyl 3,5-dimethylphenyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: Its unique structure allows for the modification of biological activity, making it a valuable compound in drug discovery .
Industry: In the industrial sector, carbonic acid, isobutyl 3,5-dimethylphenyl ester is used in the production of polymers and resins. It acts as a plasticizer, enhancing the flexibility and durability of plastic materials .
Mechanism of Action
The mechanism of action of carbonic acid, isobutyl 3,5-dimethylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The molecular targets include enzymes and receptors that regulate various physiological processes .
Comparison with Similar Compounds
- Carbonic acid, ethyl 3,5-dimethylphenyl ester
- 4-Ethylbenzoic acid, 3,5-dimethylphenyl ester
- Carbonic acid, isobutylphenyl ester
Comparison: Compared to similar compounds, carbonic acid, isobutyl 3,5-dimethylphenyl ester exhibits unique properties due to the presence of the isobutyl group and the 3,5-dimethylphenyl group. These structural features contribute to its distinct reactivity and applications in various fields .
Properties
IUPAC Name |
(3,5-dimethylphenyl) 2-methylpropyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)8-15-13(14)16-12-6-10(3)5-11(4)7-12/h5-7,9H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVKHHSDPNLVJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)OCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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